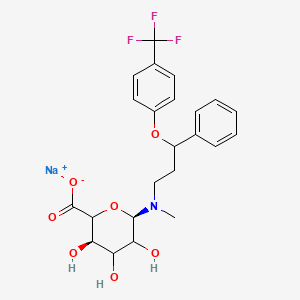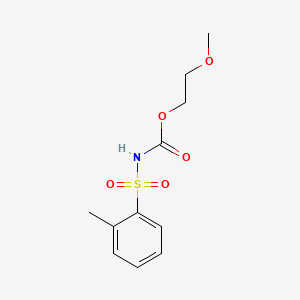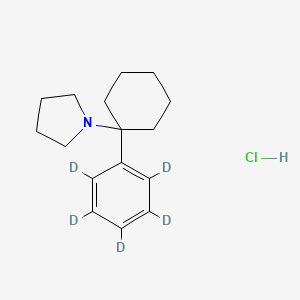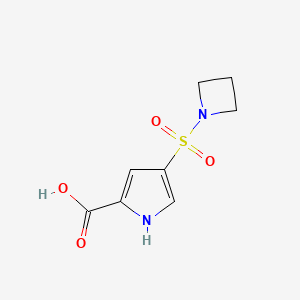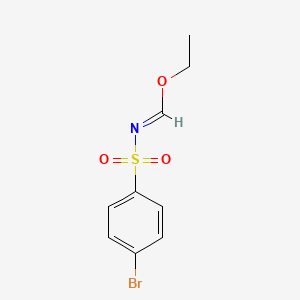
ethyl (1E)-N-(4-bromophenyl)sulfonylmethanimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (1E)-N-(4-bromophenyl)sulfonylmethanimidate is an organic compound with a unique structure that includes a bromophenyl group and a sulfonylmethanimidate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1E)-N-(4-bromophenyl)sulfonylmethanimidate typically involves the reaction of 4-bromobenzenesulfonyl chloride with ethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (1E)-N-(4-bromophenyl)sulfonylmethanimidate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Ethyl (1E)-N-(4-bromophenyl)sulfonylmethanimidate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl (1E)-N-(4-bromophenyl)sulfonylmethanimidate involves its interaction with specific molecular targets. The sulfonylmethanimidate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological activity.
Comparación Con Compuestos Similares
Ethyl (1E)-N-(4-bromophenyl)sulfonylmethanimidate can be compared with other similar compounds, such as:
4-Bromophenyl ethyl sulfone: Similar structure but lacks the methanimidate group.
4-Bromophenyl sulfonamide: Contains a sulfonamide group instead of a sulfonylmethanimidate group.
4-Bromophenyl sulfonyl chloride: Precursor to the target compound, used in its synthesis.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H10BrNO3S |
|---|---|
Peso molecular |
292.15 g/mol |
Nombre IUPAC |
ethyl (1E)-N-(4-bromophenyl)sulfonylmethanimidate |
InChI |
InChI=1S/C9H10BrNO3S/c1-2-14-7-11-15(12,13)9-5-3-8(10)4-6-9/h3-7H,2H2,1H3/b11-7+ |
Clave InChI |
ZWIQWKIKBWWGKZ-YRNVUSSQSA-N |
SMILES isomérico |
CCO/C=N/S(=O)(=O)C1=CC=C(C=C1)Br |
SMILES canónico |
CCOC=NS(=O)(=O)C1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


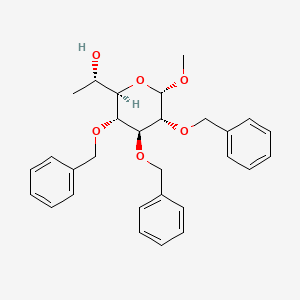

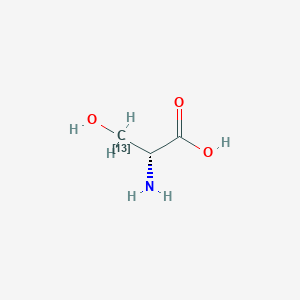

![ethyl (3S,7R)-11-bromo-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylate](/img/structure/B13446516.png)
